Specific Scientific Field: Orthopedics and Trauma, Medical Oncology
Summary of the Application: VE-821 is used as an ATR inhibitor to enhance the radiosensitivity and suppress DNA repair mechanisms of human chondrosarcoma cells .
Methods of Application or Experimental Procedures: The combined treatment with DNA repair inhibitors, with a focus on ATRi VE-821, and proton or carbon ions irradiation was investigated regarding cell viability, proliferation, cell cycle distribution, MAPK phosphorylation, and the expression of key DNA repair genes in two human chondrosarcoma cell lines .
Results or Outcomes: Pre-treatment with VE-821 resulted in a dose-dependent reduction in viability. Quantification of γH2AX phosphorylation and protein expression of the DNA repair pathways showed a reduced regenerative capacity after irradiation . The combined treatment with VE-821 and particle irradiation increased MAPK phosphorylation and the expression of apoptosis markers .
Specific Scientific Field: Hematology, Medical Oncology
Summary of the Application: VE-821 is used as an ATR inhibitor to radiosensitize T-lymphocyte leukemic MOLT-4 cells .
Methods of Application or Experimental Procedures: The effects of VE-821 on MOLT-4 cells viability were analyzed. The inhibitor was used both as a single treatment and in combination with irradiation .
Results or Outcomes: VE-821 is a potent inhibitor of MOLT-4 cell growth both in single treatment and in combination with irradiation. It significantly affected the proliferation of MOLT-4 cells .
Specific Scientific Field: Radiobiology, Medical Oncology
Summary of the Application: VE-821 is used as an ATR inhibitor to radiosensitize T-lymphocyte leukemic MOLT-4 cells . The study aimed to elucidate molecular mechanisms underlying radiosensitization of MOLT-4 cells by VE-821 .
Methods of Application or Experimental Procedures: The study combined multiple approaches: cell biology techniques to reveal the inhibitor-induced phenotypes, and quantitative proteomics, phosphoproteomics, and metabolomics to comprehensively describe drug-induced changes in irradiated cells .
Results or Outcomes: VE-821 radiosensitized MOLT-4 cells, and furthermore 10 μM VE-821 significantly affected proliferation of sham-irradiated MOLT-4 cells . The data indicated that VE-821 potentiated metabolic disruption induced by irradiation and affected the response to irradiation-induced oxidative stress .
Specific Scientific Field: Oncology, Radiobiology
Summary of the Application: VE-821 is used as an ATR inhibitor to abrogate carbon ion-induced G2/M cell cycle arrest in tumor cells .
Methods of Application or Experimental Procedures: The effects of VE-821 on tumor cells were analyzed. The inhibitor was used both as a single treatment and in combination with irradiation .
Results or Outcomes: VE-821 abrogated carbon ion-induced G2/M cell cycle arrest in tumor cells .
Summary of the Application: VE-821 is used as an ATR inhibitor to sensitize cancer cells to Top1 inhibitors .
Methods of Application or Experimental Procedures: Single-cell analyses and DNA fiber combing assays were used to show that VE-821 abrogates the S-phase replication elongation checkpoint and the replication origin–firing checkpoint induced by camptothecin and LMP-400 .
Results or Outcomes: Upon irradiation, recovery of damaged deoxynucleotides might be affected by VE-821, hampering DNA repair by their deficiency .
VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase, commonly referred to as ATR. It is classified as an ATP-competitive compound with a Ki value of approximately 13 nM, indicating its strong affinity for the ATR enzyme. VE-821 has been primarily studied for its role in enhancing the efficacy of radiotherapy and chemotherapy by targeting the DNA damage response pathways in cancer cells. By inhibiting ATR, VE-821 disrupts the cellular mechanisms that repair DNA damage, thereby sensitizing tumor cells to various forms of treatment, including ionizing radiation and chemotherapeutic agents .
VE-821 exhibits significant biological activity by enhancing the sensitivity of various cancer cell lines to radiation and chemotherapeutic agents. Studies have demonstrated that VE-821 increases radiosensitivity in human tumor cells, including chondrosarcoma and pancreatic cancer cells, by impairing their ability to repair DNA damage effectively . The compound has also been shown to induce metabolic disruptions in irradiated cells by affecting pathways related to oxidative stress and cellular metabolism .
In vitro studies indicate that VE-821 can significantly reduce cell viability when combined with ionizing radiation or chemotherapeutic agents like cisplatin and gemcitabine, making it a promising candidate for combination therapies in cancer treatment .
VE-821 has several applications in cancer research and therapy:
Its ability to selectively target ATR makes it particularly useful for treating cancers characterized by deficiencies in DNA damage response pathways .
Interaction studies have shown that VE-821 can be combined with various treatments to enhance therapeutic outcomes. For instance, combining VE-821 with ionizing radiation has demonstrated increased efficacy in inducing cell death in multiple cancer cell lines. Additionally, studies have indicated that VE-821 can synergize with other inhibitors or chemotherapeutics to overcome resistance mechanisms commonly observed in cancer therapy .
The interactions between VE-821 and other cellular pathways are complex; for example, its off-target effects on mTOR signaling may also contribute to its biological activity .
Several compounds exhibit similar properties to VE-821 as ATR inhibitors or modulators of the DNA damage response. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
VE-822 | ATR inhibitor | Related compound with similar activity |
AZD6738 | ATR inhibitor | More potent against certain cancer types |